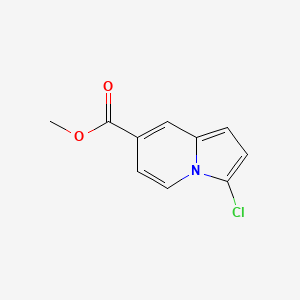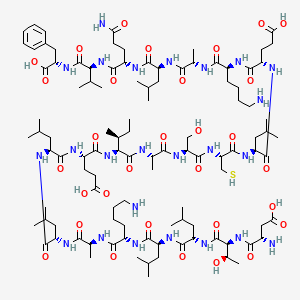
Imsamotide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imsamotide is a synthetic peptide that functions as an indoleamine 2,3-dioxygenase (IDO) inhibitor. It is primarily used in cancer immunotherapy, particularly for treating melanoma and other types of cancer. The compound is also known by other names such as IDOlong and Imsapepimut .
Métodos De Preparación
The synthesis of Imsamotide involves the creation of a 21-mer synthetic peptide. The specific sequence of this peptide is DTLLKALLEIASCLEKALQVF . The preparation of such peptides typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods for peptides like this compound often involve automated peptide synthesizers to ensure high purity and yield .
Análisis De Reacciones Químicas
Imsamotide, as a peptide, can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized at methionine and cysteine residues. Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Disulfide bonds in peptides can be reduced using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues in peptides can be substituted through site-directed mutagenesis or chemical modification.
Aplicaciones Científicas De Investigación
Imsamotide has several scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating immune responses by inhibiting the IDO pathway.
Medicine: Employed in cancer immunotherapy, especially for treating melanoma.
Industry: Utilized in the development of peptide-based vaccines and therapeutic agents.
Mecanismo De Acción
Imsamotide exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is involved in the catabolism of tryptophan to kynurenine, a pathway that can suppress immune responses. By inhibiting IDO, this compound helps to restore immune function and enhance the body’s ability to target and destroy cancer cells. The molecular targets of this compound include the IDO enzyme and the pathways associated with immune regulation .
Comparación Con Compuestos Similares
Imsamotide is unique among IDO inhibitors due to its specific peptide sequence and its ability to be used in combination with other immunotherapeutic agents. Similar compounds include:
Epacadostat: Another IDO inhibitor that has been studied for its potential in cancer therapy.
Navoximod: An IDO inhibitor with a different chemical structure but similar mechanism of action.
Indoximod: A tryptophan analog that inhibits the IDO pathway by competing with tryptophan for binding to the enzyme.
This compound stands out due to its peptide-based nature, which allows for specific targeting and modulation of immune responses.
Propiedades
Fórmula molecular |
C106H180N24O31S |
|---|---|
Peso molecular |
2318.8 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C106H180N24O31S/c1-21-58(16)84(129-94(148)69(35-38-81(136)137)118-97(151)73(44-54(8)9)121-99(153)71(42-52(4)5)120-87(141)60(18)112-91(145)66(32-26-28-40-108)115-96(150)72(43-53(6)7)122-100(154)75(46-56(12)13)124-105(159)85(62(20)132)130-89(143)64(109)48-82(138)139)104(158)113-61(19)88(142)126-77(49-131)101(155)127-78(50-162)102(156)123-74(45-55(10)11)98(152)117-68(34-37-80(134)135)92(146)114-65(31-25-27-39-107)90(144)111-59(17)86(140)119-70(41-51(2)3)95(149)116-67(33-36-79(110)133)93(147)128-83(57(14)15)103(157)125-76(106(160)161)47-63-29-23-22-24-30-63/h22-24,29-30,51-62,64-78,83-85,131-132,162H,21,25-28,31-50,107-109H2,1-20H3,(H2,110,133)(H,111,144)(H,112,145)(H,113,158)(H,114,146)(H,115,150)(H,116,149)(H,117,152)(H,118,151)(H,119,140)(H,120,141)(H,121,153)(H,122,154)(H,123,156)(H,124,159)(H,125,157)(H,126,142)(H,127,155)(H,128,147)(H,129,148)(H,130,143)(H,134,135)(H,136,137)(H,138,139)(H,160,161)/t58-,59-,60-,61-,62+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1 |
Clave InChI |
AWVBBFQUFXCVGF-YFGWCFLESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)
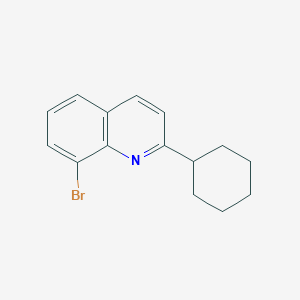

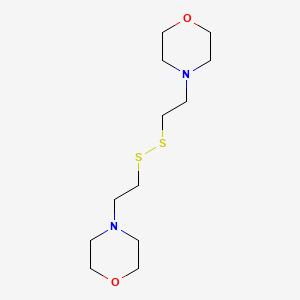
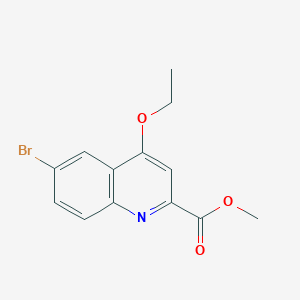
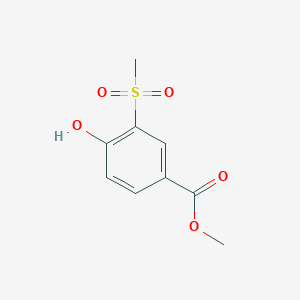
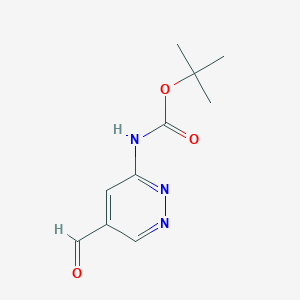
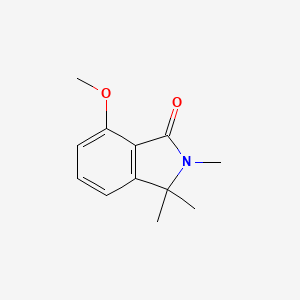
![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)


